molecular formula C11H12O2 B3256053 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol CAS No. 26326-70-5

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol

Cat. No. B3256053
CAS RN: 26326-70-5
M. Wt: 176.21 g/mol
InChI Key: KKBAQAHAWLUGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, also known as THMND, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. THMND is a bicyclic compound that has a naphthalene ring and a diol functional group. In

Scientific Research Applications

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to have various biochemical and physiological effects in animal models. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to reduce tumor growth and angiogenesis in animal models of cancer.

Advantages and Limitations for Lab Experiments

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation is that 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. One direction is to further explore its potential as an anti-inflammatory agent, as it has shown promise in animal models of arthritis. Another direction is to investigate its potential as a neuroprotective agent, as it has shown protective effects on neurons in vitro. Additionally, more research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol and to identify potential targets for therapeutic intervention.

properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBAQAHAWLUGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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